Ethyl Methanesulfonate

Chemical mutagenesis DNA alkylation Reaction kinetics

Ethyl methanesulfonate (EMS, CAS 62-50-0) is a monofunctional alkylating agent classified as a methanesulfonate ester. It is widely recognized as the most commonly used chemical mutagen in experimental genetics, inducing random point mutations—predominantly G:C to A:T transitions—via DNA ethylation.

Molecular Formula C3H8O3S
Molecular Weight 124.16 g/mol
CAS No. 62-50-0
Cat. No. B196230
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl Methanesulfonate
CAS62-50-0
SynonymsEthyl Mesilate
Ethyl Mesylate
Ethyl Methanesulfonate
Ethylmesilate
Ethylmesylate
Ethylmethane Sulfonate
Mesilate, Ethyl
Mesylate, Ethyl
Methanesulfonate, Ethyl
Sulfonate, Ethylmethane
Molecular FormulaC3H8O3S
Molecular Weight124.16 g/mol
Structural Identifiers
SMILESCCOS(=O)(=O)C
InChIInChI=1S/C3H8O3S/c1-3-6-7(2,4)5/h3H2,1-2H3
InChIKeyPLUBXMRUUVWRLT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceLiquid
Solubility50 to 100 mg/mL at 81 °F (NTP, 1992)

Ethyl Methanesulfonate (EMS, CAS 62-50-0) for Genetic Research and Chemical Mutagenesis: A Procurement-Focused Baseline


Ethyl methanesulfonate (EMS, CAS 62-50-0) is a monofunctional alkylating agent classified as a methanesulfonate ester . It is widely recognized as the most commonly used chemical mutagen in experimental genetics, inducing random point mutations—predominantly G:C to A:T transitions—via DNA ethylation [1]. Its consistent performance in forward genetic screens across diverse model systems (plants, yeast, Drosophila, mammalian cells) establishes it as the foundational reference standard for chemical mutagenesis, against which alternative alkylating agents are quantitatively benchmarked for specific research applications [2].

Ethyl Methanesulfonate (EMS): Why In-Class Compounds Cannot Be Interchanged for Precise Mutagenesis Workflows


Alkylating agents exhibit profound differences in reaction kinetics, DNA adduct spectra, and biological outcomes despite sharing a common functional group. Substituting EMS with a close analog—such as methyl methanesulfonate (MMS) or an N-nitroso compound (e.g., ENU)—without quantitative justification introduces unacceptable variability in mutation frequency, spectrum, and collateral toxicity. The differential parameters quantified below (Swain-Scott constants, hypermutability slopes, in vivo alkylation efficiency, and organism-specific mutagenic potency) directly dictate experimental reproducibility, safety margins, and the interpretability of genetic screens. These differences are not merely academic; they determine whether a mutagenesis campaign yields a tractable mutant library or an unworkable mix of lethality and off-target lesions [1].

Ethyl Methanesulfonate (EMS): A Quantitative Evidence Guide for Scientific Selection vs. Closest Analogs


Swain-Scott Substrate Constant (s): Quantifying EMS's Intermediate SN2/SN1 Character vs. MMS and ENU

The Swain-Scott substrate constant (s value) is a fundamental metric of an alkylating agent's nucleophilic selectivity, directly correlating with its mutagenic spectrum and biological impact. A higher s value indicates a greater propensity for SN2-type reactions at highly nucleophilic sites (e.g., N7 of guanine), while a lower s value signifies increased SN1 character and preferential reaction at oxygen sites (e.g., O6 of guanine) [1]. EMS exhibits an intermediate s value of 0.67. This contrasts sharply with MMS (s = 0.83), which alkylates with stronger SN2 character, and ENU (s = 0.26), which acts almost entirely via an SN1 mechanism [1]. This intermediate kinetic profile positions EMS to generate a mutation spectrum dominated by G:C→A:T transitions—the classic EMS signature—whereas MMS produces a broader array of mutational types due to its higher s value, and ENU induces a higher proportion of A:T base pair substitutions [1].

Chemical mutagenesis DNA alkylation Reaction kinetics

Mutagenic Efficiency in Arabidopsis: EMS Superiority in Chlorophyll Mutant Induction with Minimal Sterility vs. MMS and γ-Radiation

In a comparative study using Arabidopsis thaliana, EMS demonstrated superior mutagenic efficiency among a panel of physical and chemical mutagens. When assessed by the induction of chlorophyll-deficient mutants—a standard metric for germline mutagenesis—EMS treatment yielded up to 16% mutant progeny. This was the highest frequency observed, exceeding methyl methanesulfonate (MMS; 7.5%), γ-radiation (5.5%), and butyl methanesulfonate (2.3%) [1]. Critically, the study also evaluated mutagenic efficiency relative to induced sterility, a major confounding factor in plant breeding. EMS exhibited the maximal efficiency, meaning that for an equivalent number of induced mutations, EMS caused significantly less collateral sterility compared to other tested mutagens [1].

Plant mutagenesis Arabidopsis thaliana Forward genetics

In Vivo Alkylation Potency: MMS is 4-6 Times More Effective than EMS in Alkylating Mammalian Macromolecules

Quantitative in vivo dosimetry in mice reveals a critical distinction between EMS and its methyl analog, MMS. Following intraperitoneal injection of radiolabeled compounds, MMS was found to be 4 to 6 times more effective than EMS at alkylating biological macromolecules [1]. This differential is attributed to the rapid hydrolysis of EMS in vivo, which limits its systemic persistence and, consequently, its overall alkylation burden [1]. The amount of genetic damage observed (specifically, chromosome breakage) correlated directly with the measured level of in vivo macromolecular alkylation [1].

In vivo dosimetry Mammalian toxicology DNA damage

Hypermutability in DNA Repair-Deficient Drosophila: EMS Exhibits a Distinct Slope of 2.4 vs. MMS Slope of 7.6

In a systematic comparison of alkylating agents using repair-proficient and repair-deficient Drosophila melanogaster strains, EMS displayed a characteristic hypermutability profile. The study quantified the slope of the linear relationship between lethal mutation frequencies in repair-deficient (mei-9L1) versus repair-competent (mei-9+) females [1]. EMS yielded a slope of 2.4, placing it in a distinct mechanistic cluster with dimethylnitrosamine (DMN, slope = 2.4). This contrasts markedly with MMS, which exhibited a much steeper slope of 7.6, and with N-nitroso compounds like ENU, which had a slope of 1.0 [1]. The slope value is a functional readout of the type of DNA lesions and their dependence on the excision repair pathway; a higher slope indicates lesions (like those from MMS) that are more reliant on the mei-9+ repair function [1].

Drosophila genetics DNA repair Chromosomal aberrations

Bacteriophage T7 Mutagenesis: EMS Yields Higher Reversion Frequency than MMS in Specific Loci

In a controlled system using bacteriophage T7, the mutagenic potency of EMS and MMS was directly compared using reversion of specific T7 mutations. While both compounds induced reversion, EMS consistently produced a higher frequency of revertants than MMS across the loci tested [1]. This difference in potency was observed despite the fact that both agents were subject to Weigle reactivation (SOS-induced increase in survival) in the host E. coli, indicating that the differential in mutation frequency is intrinsic to the nature of the DNA lesion introduced by each compound [1].

Bacteriophage genetics Site-specific mutagenesis DNA damage response

Ethyl Methanesulfonate (EMS): High-Value Application Scenarios Rooted in Quantitative Differentiation


Plant Forward Genetics and TILLING Populations: Maximizing Mutant Density with Minimal Sterility

Based on the direct comparative evidence from Arabidopsis (Section 3, Item 2), EMS is the optimal alkylating agent for generating large-scale mutant populations in plant species. Its 2.1-fold higher mutant induction rate relative to MMS, coupled with its maximal efficiency (mutations per unit of induced sterility), directly translates to larger, more genetically diverse M2 seed libraries. This is critical for forward genetic screens and TILLING (Targeting Induced Local Lesions IN Genomes) platforms in crops like wheat, rice, and tef, where labor and greenhouse space are limiting. The recently optimized protocols for durum wheat (0.7% EMS, 18-hour exposure) and tef (2.11% EMS, 4-hour soak) provide validated, scalable entry points for procurement and experimental design [1].

Drosophila Melanogaster Germline Mutagenesis Screens: Leveraging Defined Repair Pathway Interactions

For Drosophila geneticists designing genome-wide mutagenesis screens, EMS offers a predictable and quantifiable interaction with the mei-9 DNA repair pathway. The hypermutability slope of 2.4 for EMS (Section 3, Item 4) means that its mutagenic potency increases only 2.4-fold in a repair-deficient background. This is a stark contrast to MMS, which increases 7.6-fold under the same conditions. This quantitative difference allows researchers to strategically choose EMS when they require a mutagen whose lesion spectrum is less dramatically amplified by the absence of excision repair, thereby providing more consistent mutant recovery across different genetic backgrounds and simplifying the interpretation of suppressor/enhancer screens [1].

Controlled In Vivo Mutagenesis in Rodent Models: Minimizing Systemic Alkylation Burden

Researchers conducting ENU (N-ethyl-N-nitrosourea) mutagenesis screens in mice often face challenges with systemic toxicity and uncontrolled mutation loads. The quantitative in vivo dosimetry data (Section 3, Item 3) establishes EMS as a distinct alternative for applications requiring a more titratable and self-limiting alkylation exposure. With MMS being 4-6 times more potent at alkylating macromolecules in vivo, EMS, due to its rapid hydrolysis, provides a narrower window of DNA damage. This property makes EMS a valuable tool for generating low-frequency, subtle mutations in specific target tissues or for studying DNA repair dynamics in vivo without the confounding factor of overwhelming cellular damage [1].

Yeast and Microbial Genetics: Generating G:C→A:T Transition Libraries with High Specificity

The Swain-Scott substrate constant (s = 0.67) for EMS (Section 3, Item 1) is not merely a kinetic parameter; it is a direct predictor of the mutational spectrum. In Saccharomyces cerevisiae, this intermediate s value results in a mutation profile that is overwhelmingly dominated by G:C→A:T transitions [1]. For researchers constructing allele libraries or performing structure-function analyses of specific genes, EMS provides a high-fidelity tool to generate a targeted spectrum of missense and nonsense mutations at a defined subset of codons. This contrasts with MMS (s = 0.83), which yields a more diverse array of mutation types, and ENU (s = 0.26), which induces a different base substitution bias. The predictable outcome reduces the downstream sequencing burden for mutant validation [1].

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